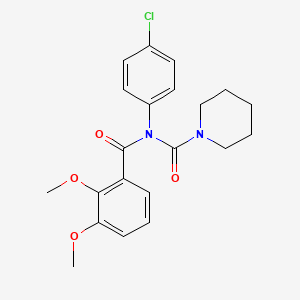

N-(4-chlorophenyl)-N-(2,3-dimethoxybenzoyl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

N-(4-chlorophenyl)-N-(2,3-dimethoxybenzoyl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClN2O4/c1-27-18-8-6-7-17(19(18)28-2)20(25)24(16-11-9-15(22)10-12-16)21(26)23-13-4-3-5-14-23/h6-12H,3-5,13-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQQZXLVCAQUCNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)N(C2=CC=C(C=C2)Cl)C(=O)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s core structure includes a piperidine ring linked to a carboxamide group. Substituents at the N-position differentiate it from analogs:

- 2,3-Dimethoxybenzoyl group : Electron-donating methoxy groups may enhance solubility or modulate electronic interactions compared to halogenated or heterocyclic substituents.

Table 1: Structural Comparison with Analogs

Halogen Substitution Effects

- Halogen Size vs. Activity : In maleimide derivatives (e.g., N-(4-X-phenyl)maleimides), inhibitory potency (IC50) remains consistent across halogens (F, Cl, Br, I), suggesting minimal steric impact and dominant electronic effects .

- Chlorine in Carboxamides : The 4-chlorophenyl group in piperidine carboxamides (e.g., compound 16 ) is synthetically accessible (85% yield) and may optimize hydrophobic interactions in target binding.

Electronic and Solvent Effects

- Methoxy vs. Halogen Substituents : Methoxy groups in the target compound could enhance solubility in polar solvents compared to halogenated analogs. Evidence from N-(4-substituted phenyl)-2,3-diphenylpropanamides indicates that substituents significantly influence solvent interactions and UV absorption spectra, highlighting the role of electronic effects .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-chlorophenyl)-N-(2,3-dimethoxybenzoyl)piperidine-1-carboxamide, and how can yield be maximized?

- Methodological Answer : The compound can be synthesized via coupling reactions between piperidine-1-carboxamide derivatives and substituted benzoyl chlorides. General procedures involve activating the carboxylic acid (e.g., using thionyl chloride) to form the acyl chloride, followed by amidation with the appropriate amine. Yield optimization depends on stoichiometric ratios (1:1.2 for amine:acyl chloride), reaction time (12–24 hours), and purification via recrystallization (e.g., ethanol or chloroform). Contaminants like unreacted starting materials can be removed using column chromatography (silica gel, ethyl acetate/hexane) .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming structural integrity, particularly the integration of aromatic protons (δ 6.8–8.3 ppm) and methoxy groups (δ ~3.8 ppm). High-Performance Liquid Chromatography (HPLC) with ≥98% purity thresholds ensures analytical consistency. Melting point determination (e.g., 209–212°C for HCl salts) and mass spectrometry (e.g., ESI-MS for molecular ion confirmation) are complementary .

Q. How does solvent polarity influence the compound's physicochemical properties during analysis?

- Methodological Answer : Solvent choice impacts UV-Vis absorption maxima and solubility. Polar aprotic solvents (e.g., DMSO) enhance solubility but may shift λmax due to hydrogen-bonding interactions. For quantitative analysis, use solvents with low hydrogen-bond donor capacity (e.g., acetonitrile) to minimize spectral interference. Solvent effects on extinction coefficients should be calibrated using standard curves .

Advanced Research Questions

Q. What in vitro assays are suitable for evaluating its activity as a receptor antagonist?

- Methodological Answer : Radioligand binding assays (e.g., [³H]spiperone displacement for dopamine D3 receptors) can quantify affinity (Ki values). Functional assays (e.g., cAMP inhibition in HEK293 cells expressing GPCRs) assess antagonist potency (IC50). Competitive binding studies with structurally related analogs (e.g., 2-methoxyphenyl derivatives) help determine selectivity over off-target receptors (e.g., D2, σ1) .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved selectivity?

- Methodological Answer : Systematic substitution of the benzoyl moiety (e.g., replacing 2,3-dimethoxy with halogenated groups) and piperidine chain elongation can modulate receptor binding. For example, 5-iodo-benzofuran-2-carboxamide analogs show enhanced D3 selectivity due to steric hindrance effects. Computational docking (e.g., AutoDock Vina) predicts binding poses in receptor homology models, prioritizing analogs with favorable ΔG values .

Q. What computational strategies predict metabolic stability and cytochrome P450 interactions?

- Methodological Answer : Density Functional Theory (DFT) calculates electron-rich regions prone to oxidative metabolism (e.g., methoxy groups). In silico tools like SwissADME predict CYP450 isoform interactions (e.g., CYP3A4). Validate predictions with in vitro microsomal stability assays (e.g., human liver microsomes + NADPH), monitoring parent compound depletion via LC-MS/MS .

Q. How do crystallographic data inform polymorph screening and stability?

- Methodological Answer : Single-crystal X-ray diffraction (e.g., COD entry 2230670) reveals lattice parameters (a = 13.286 Å, b = 9.1468 Å) and hydrogen-bonding networks. Differential Scanning Calorimetry (DSC) identifies polymorphic transitions (e.g., Form I vs. II). Solvent-drop grinding with ethanol or acetonitrile facilitates discovery of stable polymorphs for formulation .

Q. What validation parameters are critical for developing a robust HPLC-UV method for impurity profiling?

- Methodological Answer : Validate linearity (R² ≥ 0.998), limit of detection (LOD ≤ 0.1%), and precision (%RSD < 2%). Use a C18 column (5 µm, 250 mm) with gradient elution (water/acetonitrile + 0.1% TFA). Spike samples with synthetic impurities (e.g., dechlorinated byproducts) to confirm resolution. System suitability tests (USP tailing factor ≤ 2) ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.